![molecular formula C18H27N3O3 B5156367 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine, also known as Remifentanil, is a potent synthetic opioid analgesic drug. It is used for the management of acute pain during surgical procedures and other medical interventions. Remifentanil is a unique drug due to its rapid onset and short duration of action, making it an ideal choice for anesthesia during surgeries.
Mechanism of Action
1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine acts on the opioid receptors in the brain and spinal cord, producing analgesia and sedation. It binds to the mu-opioid receptors, which are responsible for mediating the analgesic effects of opioids. 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine also activates the kappa-opioid receptors, which are responsible for producing sedation and respiratory depression.
Biochemical and Physiological Effects:
1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine produces a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and bradycardia. It also causes a decrease in blood pressure and heart rate, as well as a decrease in the oxygen saturation in the blood. 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine has a rapid onset of action, with peak effects occurring within 1-2 minutes of administration, and a short duration of action, with effects lasting for only a few minutes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine is its rapid onset and short duration of action, which allows for precise control of anesthesia during surgeries. It also has minimal side effects, making it a safe choice for use in medical interventions. However, its short duration of action can be a limitation in some cases, as it may require frequent administration to maintain the desired level of anesthesia.
Future Directions
There are several potential future directions for research on 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine. One area of interest is the development of new formulations or delivery methods that can prolong its duration of action without compromising its safety profile. Another area of interest is the investigation of its potential use in the management of chronic pain, such as cancer pain. Additionally, research can be conducted on the use of 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine in combination with other drugs to enhance its analgesic effects and minimize its side effects.
Synthesis Methods
1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine is synthesized by the reaction of 4-methoxyphenylacetic acid with 3-(2-chloroethyl)-2-methyl-4-oxo-2H-1,5-benzodiazepine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the resulting amine with 1-(3-isoxazolyl)propanoyl chloride.
Scientific Research Applications
1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine has been extensively studied for its efficacy and safety in the management of acute pain during surgical procedures. It has been found to be effective in reducing pain and discomfort during and after surgery, with minimal side effects. 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine has also been studied for its potential use in the management of chronic pain, such as cancer pain. Additionally, research has been conducted on the use of 1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine in combination with other drugs to enhance its analgesic effects.
properties
IUPAC Name |
1-[3-(4-methoxyanilino)piperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-17-7-5-15(6-8-17)19-16-4-2-10-20(14-16)18(22)9-12-21-11-3-13-24-21/h5-8,16,19H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQATXTUALLIZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.